molecular formula C10H12N2O3 B14533639 Ethyl cyano(1-methyl-5-oxopyrrolidin-2-ylidene)acetate CAS No. 62565-10-0

Ethyl cyano(1-methyl-5-oxopyrrolidin-2-ylidene)acetate

Cat. No.: B14533639
CAS No.: 62565-10-0
M. Wt: 208.21 g/mol
InChI Key: LSSAVXCKDCNXIE-UHFFFAOYSA-N
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Description

Ethyl cyano(1-methyl-5-oxopyrrolidin-2-ylidene)acetate is a complex organic compound that features a pyrrolidine ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyano(1-methyl-5-oxopyrrolidin-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with a suitable pyrrolidine derivative. One common method involves the condensation of ethyl cyanoacetate with 1-methyl-5-oxopyrrolidine-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium ethoxide, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano(1-methyl-5-oxopyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl cyano(1-methyl-5-oxopyrrolidin-2-ylidene)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl cyano(1-methyl-5-oxopyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and ester groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The pyrrolidine ring contributes to the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl cyano(1-methyl-5-oxopyrrolidin-2-ylidene)acetate is unique due to the combination of its pyrrolidine ring, cyano group, and ester functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

62565-10-0

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-cyano-2-(1-methyl-5-oxopyrrolidin-2-ylidene)acetate

InChI

InChI=1S/C10H12N2O3/c1-3-15-10(14)7(6-11)8-4-5-9(13)12(8)2/h3-5H2,1-2H3

InChI Key

LSSAVXCKDCNXIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCC(=O)N1C)C#N

Origin of Product

United States

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